1-Chloro-6-(chloromethoxy)hexane
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Overview
Description
1-Chloro-6-(chloromethoxy)hexane is an organic compound with the molecular formula C7H14Cl2O. It is a chlorinated ether, which means it contains both chlorine and ether functional groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-6-(chloromethoxy)hexane can be synthesized through the reaction of 6-chlorohexanol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-6-(chloromethoxy)hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ether group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under mild conditions.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to promote elimination reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and thiols.
Elimination Reactions: Alkenes are the major products.
Oxidation Reactions: Aldehydes and carboxylic acids are formed.
Scientific Research Applications
1-Chloro-6-(chloromethoxy)hexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-6-(chloromethoxy)hexane involves its interaction with nucleophiles. The chlorine atoms are electrophilic and can be attacked by nucleophiles, leading to substitution reactions. The ether group can also participate in oxidation reactions, forming reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-6-hydroxyhexane: This compound is similar in structure but contains a hydroxyl group instead of a chloromethoxy group.
1-Chloro-6-(2-propoxyethoxy)hexane: This compound has a similar structure but contains a propoxyethoxy group instead of a chloromethoxy group.
Uniqueness
1-Chloro-6-(chloromethoxy)hexane is unique due to the presence of both chlorine and ether functional groups, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it valuable in various fields of scientific research and industrial applications.
Properties
CAS No. |
72418-57-6 |
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Molecular Formula |
C7H14Cl2O |
Molecular Weight |
185.09 g/mol |
IUPAC Name |
1-chloro-6-(chloromethoxy)hexane |
InChI |
InChI=1S/C7H14Cl2O/c8-5-3-1-2-4-6-10-7-9/h1-7H2 |
InChI Key |
IINVJQUYYOHBGA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCl)CCOCCl |
Origin of Product |
United States |
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